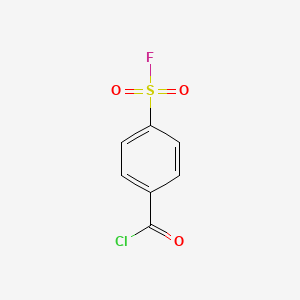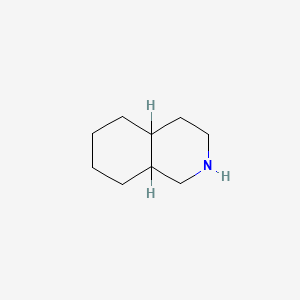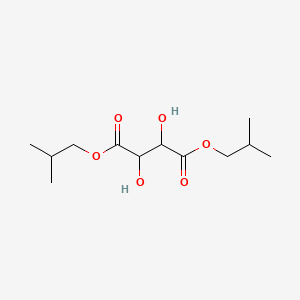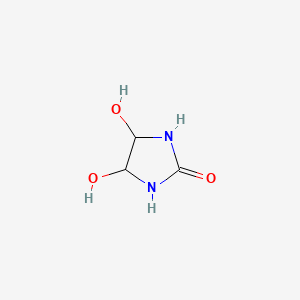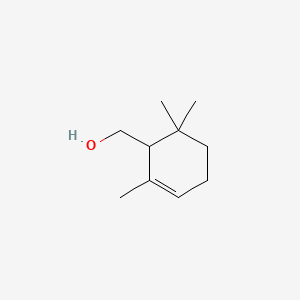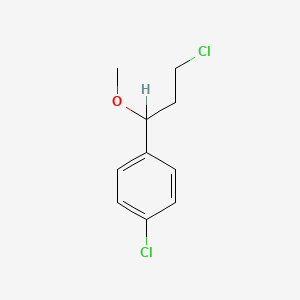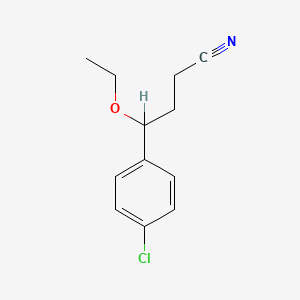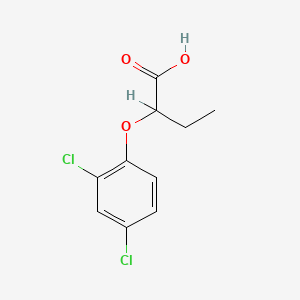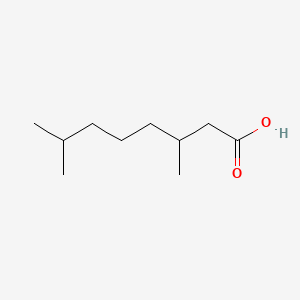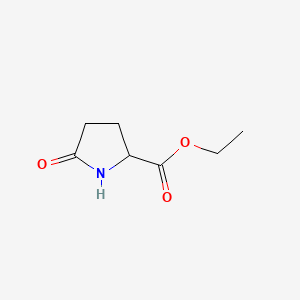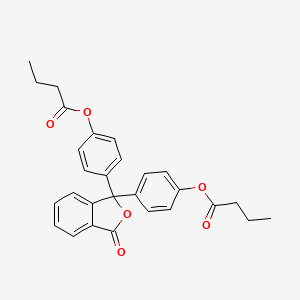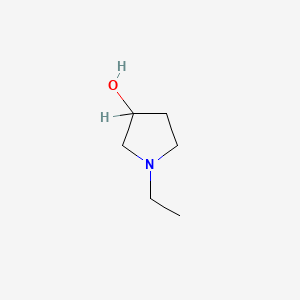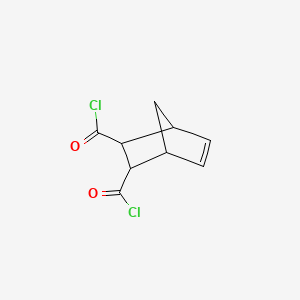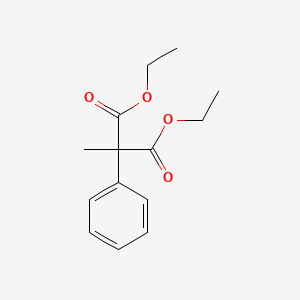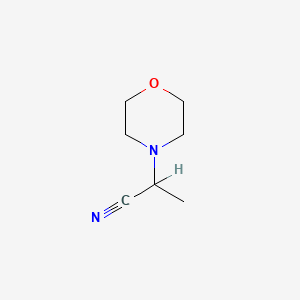
2-(Morpholin-4-yl)propanenitrile
Overview
Description
2-(Morpholin-4-yl)propanenitrile is a chemical compound that features a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, attached to a propanenitrile group. This structure is a key intermediate in the synthesis of various pharmaceutical and biologically active compounds.
Synthesis Analysis
The synthesis of compounds related to 2-(Morpholin-4-yl)propanenitrile involves cyclization reactions, reduction, and acidification processes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which shares a similar morpholine structure, was achieved through a divergent synthetic method starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent. This method is noted for its ease of operation, short reaction time, and high yield, with a reported yield of 62.3% .
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS). These techniques ensure the correct formation of the morpholine ring and the attachment of the appropriate functional groups .
Chemical Reactions Analysis
In the context of 2-(Morpholin-4-yl)propanenitrile derivatives, base-catalyzed condensation reactions are employed to synthesize new compounds. For example, 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives were synthesized through the condensation of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles. These reactions are followed by regiospecific reductions to yield propanenitrile derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(Morpholin-4-yl)propanenitrile are not detailed in the provided papers, the related compounds exhibit properties that enable their use in antimicrobial applications. The synthesized derivatives were found to be active against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans, indicating their potential in antimicrobial therapy .
Scientific Research Applications
Antimicrobial Activity
2-(Morpholin-4-yl)propanenitrile derivatives exhibit significant antimicrobial activity. Research by Makawana, Patel, and Patel (2011) found that derivatives of this compound were active against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as against the fungal pathogen Candida albicans. This indicates its potential use in developing new antimicrobial agents (Makawana, Patel, & Patel, 2011).
Catalysis in Organic Synthesis
Xu et al. (2017) reported the use of N-methyl morpholine based ionic liquids, incorporating 2-(Morpholin-4-yl)propanenitrile, as catalysts in Knoevenagel condensation. These catalysts showed efficacy in reactions involving various aldehydes or ketones with activated methylene compounds, highlighting their role in facilitating organic synthesis (Xu et al., 2017).
Synthesis of Protein Kinase Inhibitors
Aristegui et al. (2006) utilized 2-(Morpholin-4-yl)propanenitrile in the synthesis of DNA-dependent protein kinase inhibitors. Their research demonstrated efficient methods for synthesizing key intermediates, which are crucial in developing targeted therapeutic agents (Aristegui et al., 2006).
Antioxidant Activity Studies
Nurkenov et al. (2018) explored the antioxidant properties of compounds derived from 2-(Morpholin-4-yl)propanenitrile. Their studies provided insights into the potential of these compounds in neutralizing active forms of oxygen, suggesting their use in antioxidant applications (Nurkenov et al., 2018).
Photophysical and X-Ray Structural Analysis
Pye, Fronczek, and Isovitsch (2010) conducted photophysical characterization and X-ray structure analysis of compounds involving 2-(Morpholin-4-yl)propanenitrile. Their work contributes to understanding the physical and chemical properties of these compounds, which is essential for various scientific applications (Pye, Fronczek, & Isovitsch, 2010).
Photocycloaddition Studies
Research by van Wolven, Döpp, and Henkel (2006) involved the photocycloaddition of 2-aminopropenenitriles, including morpholino derivatives, to methyl phenylglyoxylate. This study adds to the knowledge of chemical reactions involving 2-(Morpholin-4-yl)propanenitrile, useful in synthetic chemistry (van Wolven, Döpp, & Henkel, 2006).
Synthesis of Allenes
Kuang and Ma (2010) described the use of morpholine, including 2-(Morpholin-4-yl)propanenitrile, in the one-pot synthesis of allenes, demonstrating its utility in creating complex organic structures (Kuang & Ma, 2010).
Crystal Structure Analysis
Al-Majid et al. (2020) examined the crystal structures of compounds based on morpholine, contributing to a deeper understanding of the molecular structure of such substances, which is vital in the field of crystallography and material science (Al-Majid et al., 2020).
Safety And Hazards
2-(Morpholin-4-yl)propanenitrile is classified as a dangerous substance. It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-morpholin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(6-8)9-2-4-10-5-3-9/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOBFAKVQTZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957650 | |
| Record name | 2-(Morpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)propanenitrile | |
CAS RN |
3626-56-0 | |
| Record name | 4-Morpholineacetonitrile, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Morpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



